
2-(3-hydroxyphenyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(3-hydroxyphenyl)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds similar to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis in reactors. These methods are designed to be cost-effective and efficient, often utilizing continuous flow processes and automated systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature and pressure, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used
Scientific Research Applications
Chemistry
In chemistry, compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials, pharmaceuticals, and agrochemicals.
Biology
In biology, these compounds are used in studies to understand biochemical pathways and mechanisms. They can act as probes or inhibitors to elucidate the function of specific enzymes or receptors.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In industry, these compounds are used in the manufacture of various products, including polymers, dyes, and coatings. Their unique chemical properties make them valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to a biological effect. The pathways involved can be complex and are often the subject of extensive research to fully understand their implications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one can be identified using databases like PubChem, which provide information on structurally related molecules. Examples of similar compounds include those with similar functional groups or core structures.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties. While it may share similarities with other compounds, its distinct arrangement of atoms and functional groups can result in unique reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for chemists, biologists, and industrial scientists. By understanding its properties and behavior, researchers can continue to explore its potential and develop new applications for this intriguing compound.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
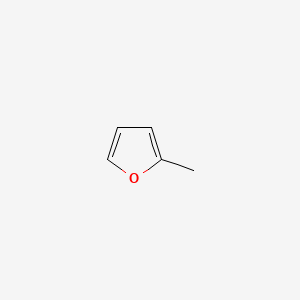
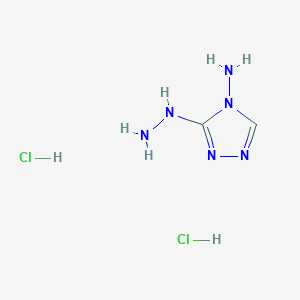
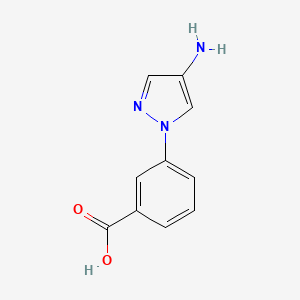
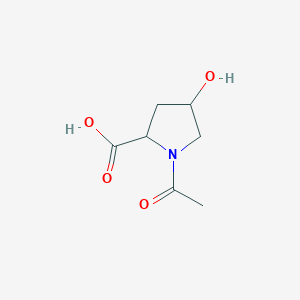



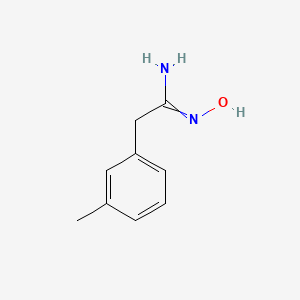


![5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-](/img/structure/B7883337.png)
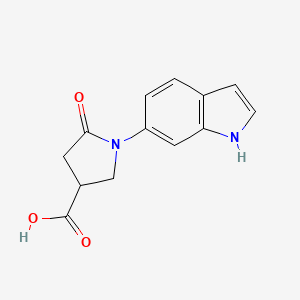

![[(3-Chlorophenyl)methyl]dimethylamine](/img/structure/B7883361.png)
